Amidomycin

Description

Properties

CAS No. |

552-33-0 |

|---|---|

Molecular Formula |

C40H68N4O12 |

Molecular Weight |

797.0 g/mol |

IUPAC Name |

(3R,6R,9R,12R,15R,18R,21R,24R)-3,6,9,12,15,18,21,24-octa(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

InChI |

InChI=1S/C40H68N4O12/c1-17(2)25-37(49)53-30(22(11)12)34(46)42-27(19(5)6)39(51)55-32(24(15)16)36(48)44-28(20(7)8)40(52)56-31(23(13)14)35(47)43-26(18(3)4)38(50)54-29(21(9)10)33(45)41-25/h17-32H,1-16H3,(H,41,45)(H,42,46)(H,43,47)(H,44,48)/t25-,26-,27-,28-,29-,30-,31-,32-/m1/s1 |

InChI Key |

YTTVQEARYYFCMD-WWQJVRHASA-N |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Amidomycin: An In-Depth Technical Guide to its Origin and Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidomycin, a cyclic depsipeptide antibiotic, was first identified in 1957 from a strain of Streptomyces. This document provides a comprehensive technical overview of its origin, discovery, and initial characterization. It is intended to serve as a foundational resource for researchers in natural product discovery, microbiology, and antibiotic development. The information presented herein is compiled from the original scientific literature and subsequent analyses of related compounds. While detailed experimental protocols from the initial discovery are not fully available in modern databases, this guide reconstructs these methods based on the established techniques of the era and provides a thorough understanding of this unique antifungal agent.

Origin and Discovery

This compound was first isolated from the fermentation broth of a soil actinomycete, identified as Streptomyces species PRL 1642. The discovery was the result of a screening program aimed at identifying new antimicrobial agents from microorganisms. The initial findings were published in 1957 by W. A. Taber and colleagues in the Canadian Journal of Microbiology. Their work detailed the production, isolation, and biological properties of this novel antibiotic.

Producing Microorganism

-

Organism: Streptomyces sp. PRL 1642

-

Morphology: As is characteristic of the Streptomyces genus, this strain is a Gram-positive, filamentous bacterium found in soil. These bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Physicochemical Properties and Structure

Subsequent to its discovery, the chemical structure of this compound was elucidated by L. C. Vining and W. A. Taber and published in the Canadian Journal of Chemistry in 1957.

This compound is a neutral, optically active cyclic depsipeptide. It is a 24-membered ring composed of alternating units of D-valine and D-α-hydroxyisovaleric acid. The molecule consists of four molecules of each constituent, linked by alternating ester and amide bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₀H₆₈N₄O₁₂ |

| Molecular Weight | 797.0 g/mol |

| Appearance | Colorless, optically active needles |

| Melting Point | 192 °C |

| Solubility | Soluble in aqueous ethanol and petrol |

Biological Activity

This compound exhibits selective antifungal activity and is notably inactive against bacteria. Its antifungal spectrum includes both filamentous fungi and yeasts, encompassing plant pathogens and species of clinical relevance.[1]

Antifungal Spectrum

Initial studies demonstrated that this compound retarded the growth of numerous filamentous fungi and was particularly effective against the plant pathogens Ustilago maydis and Ustilago trebouxii. It also showed inhibitory activity against the human pathogen Hormodendrum pedrosoi. Furthermore, it was found to inhibit the germination of uredospores of Puccinia graminis at low concentrations.

Among yeasts, certain species were completely inhibited by small concentrations of this compound. Notably, it was reported to be lethal to Candida albicans at specific concentrations. An interesting observation from the original studies was that while isolated colonies of C. albicans could sometimes develop on media containing inhibitory concentrations, serial transfer of these colonies did not lead to progressively increasing resistance.

Table 2: Summary of this compound's Antimicrobial Activity

| Target Organism Group | Activity | Specific Examples (from original studies) |

| Bacteria | Inactive | Not specified |

| Filamentous Fungi | Active | Ustilago maydis, Ustilago trebouxii, Hormodendrum pedrosoi, Puccinia graminis (uredospore germination) |

| Yeasts | Active and Lethal | Candida albicans |

Experimental Protocols (Reconstructed)

The detailed experimental protocols from the 1957 publications are not available in full text in accessible databases. The following methodologies are reconstructed based on the descriptions in the abstracts and the standard microbiological and chemical techniques of that period.

Fermentation for this compound Production

Aseptic techniques would have been employed to cultivate Streptomyces sp. PRL 1642 in a suitable liquid fermentation medium.

-

Inoculum Preparation: A seed culture of Streptomyces sp. PRL 1642 would be prepared by inoculating a small volume of sterile medium with spores or mycelial fragments from a stock culture. This would be incubated to generate a dense culture for inoculating the production-scale fermenter.

-

Production Medium: The composition of the production medium was not specified in the available abstracts but would have likely contained a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, ammonium salts), and essential minerals.

-

Fermentation Conditions: The fermentation would be carried out in a stirred-tank fermenter with controlled temperature, pH, and aeration to ensure optimal growth and secondary metabolite production. The fermentation would proceed for several days.

Isolation and Purification of this compound

The isolation procedure described involves solvent extraction and crystallization.

-

pH Adjustment and Solid Collection: At the end of the fermentation, the pH of the culture broth would be adjusted to 3.5. This acidification likely facilitates the precipitation of this compound or its association with the mycelial mass. The solids, including the mycelium and any precipitate, would then be collected by filtration or centrifugation.

-

Solvent Extraction: The collected solids would be extracted with an organic solvent. The choice of solvent is not specified, but a water-immiscible solvent capable of dissolving this compound would be used (e.g., ethyl acetate, chloroform, or butanol).

-

Concentration: The organic extract would be concentrated under reduced pressure to yield a crude extract containing this compound.

-

Crystallization: The crude extract would be purified by repeated crystallization. The described solvents for crystallization are aqueous ethanol or petrol (petroleum ether, boiling point 60-80 °C). This process of dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly would yield progressively purer crystalline this compound.

Biological Assays

The antifungal activity of this compound would have been determined using agar diffusion or broth dilution methods.

-

Agar Diffusion Assay: A lawn of the target fungus would be spread on a suitable agar medium. This compound, dissolved in a suitable solvent, would be applied to paper discs or placed in wells cut into the agar. The plates would be incubated, and the diameter of the zone of growth inhibition around the disc or well would be measured.

-

Broth Dilution Assay (for MIC determination): A serial dilution of this compound would be prepared in a liquid growth medium in test tubes. Each tube would be inoculated with a standardized suspension of the target fungus. After incubation, the tubes would be visually inspected for turbidity, and the Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of this compound that prevents visible growth.

Potential Mechanism of Action and Biosynthesis (Inferred)

Inferred Mechanism of Action: Ionophore Activity

Many cyclic depsipeptides produced by Streptomyces are known to function as ionophores. These molecules can insert themselves into the lipid bilayers of cell membranes and facilitate the transport of ions, such as potassium (K⁺), across the membrane. This disruption of the cell's natural ion gradients can lead to a loss of membrane potential, disruption of cellular processes, and ultimately cell death. Given this compound's structural similarity to other ionophoric antibiotics like valinomycin, it is highly probable that its antifungal activity stems from its ability to act as an ionophore, leading to fatal disruption of fungal cell membrane function.

Caption: Inferred ionophoretic mechanism of this compound.

Inferred Biosynthetic Pathway: Non-Ribosomal Peptide Synthesis

The biosynthesis of cyclic depsipeptides like this compound is typically carried out by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). These enzymatic assembly lines activate and sequentially link amino acid and α-hydroxy acid monomers to form the final product. The biosynthesis of this compound would likely involve an NRPS with modules dedicated to the incorporation of D-valine and D-α-hydroxyisovaleric acid.

Caption: Inferred Non-Ribosomal Peptide Synthesis of this compound.

Conclusion and Future Directions

This compound stands as an early example of the rich chemical diversity produced by Streptomyces. Its selective and potent antifungal activity, coupled with a likely ionophoretic mechanism of action, makes it a molecule of continued interest. While the original research laid the groundwork for our understanding of this compound, several areas remain ripe for further investigation by modern techniques:

-

Genome Mining: Sequencing the genome of Streptomyces sp. PRL 1642 could identify the biosynthetic gene cluster for this compound, confirming the inferred NRPS pathway and potentially enabling biosynthetic engineering to create novel analogs.

-

Mechanism of Action Studies: Modern electrophysiological and cell biology techniques could definitively confirm the ionophoretic activity of this compound and elucidate the molecular details of its interaction with fungal cell membranes.

-

Total Synthesis and Analog Development: Chemical synthesis of this compound and its derivatives would allow for structure-activity relationship (SAR) studies to optimize its antifungal potency and pharmacokinetic properties.

-

Comprehensive Antifungal Profiling: A modern evaluation of this compound's MIC against a broad panel of clinically relevant and drug-resistant fungal pathogens would provide a clearer picture of its potential therapeutic utility.

This technical guide serves as a starting point for renewed interest in this compound, a classic natural product with potential for future antifungal drug development.

References

Amidomycin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

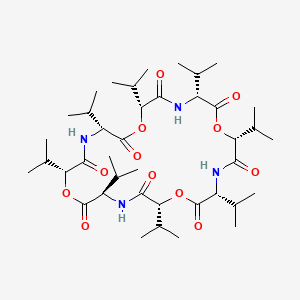

Amidomycin is a neutral, optically active compound with the molecular formula C₄₀H₆₈N₄O₁₂ and a molecular weight of 796.99 g/mol .[2][3] Its structure is characterized by a 24-membered cyclic depsipeptide ring. This ring is formed by the alternating condensation of four molecules of D-(−)-valine and four molecules of D-(−)-α-hydroxyisovaleric acid.[1] The linkage between these units consists of four amide bonds and four ester bonds.

Structural Diagram

Caption: Generalized structure of the this compound 24-membered ring.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₈N₄O₁₂ | [2][3] |

| Molecular Weight | 796.99 g/mol | [2][3] |

| Appearance | Colorless needles | [2] |

| Melting Point | 192 °C | [2] |

| Optical Rotation | [α]D²⁶ +19.2° (c = 1.2 in ethanol) | [2] |

| Solubility | Practically insoluble in water; readily soluble in most organic solvents. | [2] |

Biological Activity

This compound exhibits primary activity against yeasts.[2][4] It has been shown to inhibit the growth of various yeast species and the germination of uredospores of Puccinia graminis at low concentrations.[4] Notably, it does not show inhibitory activity against bacteria.[4]

Mechanism of Action

The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, its cyclic depsipeptide structure is similar to other ionophoric antibiotics. It is plausible that this compound may function as an ionophore, disrupting the ion gradients across the fungal cell membrane, which is a common mechanism for this class of compounds. This disruption can lead to a loss of membrane potential and ultimately cell death. Further research is required to determine the specific ions transported and the exact molecular interactions involved.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, purification, and biological evaluation of this compound based on standard practices for similar natural products from Streptomyces.

Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and purification of this compound from a Streptomyces fermentation broth.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: A pure culture of the this compound-producing Streptomyces species is inoculated into a suitable liquid fermentation medium and incubated under optimal conditions (e.g., temperature, pH, aeration) to promote antibiotic production.

-

Harvest and Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration. Both the mycelium and the supernatant are extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform. The organic phases are then combined.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography using a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate the components. Fractions are collected and monitored for antifungal activity.

-

Crystallization: Active fractions are pooled, concentrated, and subjected to crystallization from a suitable solvent system (e.g., dilute ethanol or petroleum ether) to obtain pure, crystalline this compound.[2][4]

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various yeast strains can be determined using the broth microdilution method according to established protocols.

Methodology:

-

Inoculum Preparation: Yeast isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a yeast-compatible broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized yeast suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible yeast growth compared to the growth control.

Spectroscopic and Spectrometric Characterization (Expected)

While specific experimental data is not available, the following sections describe the expected spectroscopic and spectrometric features of this compound based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of 68 protons in various chemical environments. Key signals would include:

-

Multiple doublets and multiplets in the upfield region (around 0.8-1.0 ppm) corresponding to the methyl protons of the valine and α-hydroxyisovaleric acid isopropyl groups.

-

Multiplets in the region of 2.0-2.5 ppm for the β-protons of the amino and hydroxy acid residues.

-

Signals corresponding to the α-protons of the valine and α-hydroxyisovaleric acid residues would appear in the range of 3.5-5.0 ppm.

-

Doublets in the downfield region (around 7.0-8.0 ppm) would be characteristic of the amide (N-H) protons.

-

-

¹³C NMR: The carbon NMR spectrum would show 40 distinct signals corresponding to the carbon atoms in the molecule. Expected signals include:

-

Carbonyl carbons of the ester and amide groups in the downfield region (170-175 ppm).

-

α-carbons of the amino and hydroxy acid residues in the range of 50-80 ppm.

-

Signals for the carbons of the isopropyl groups in the upfield region (15-35 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

-

A broad band in the region of 3300-3500 cm⁻¹ corresponding to N-H stretching of the amide groups.

-

Strong absorption bands around 1730-1750 cm⁻¹ due to the C=O stretching of the ester groups.

-

A strong absorption band around 1630-1680 cm⁻¹ (Amide I band) corresponding to the C=O stretching of the amide groups.

-

An absorption band around 1510-1570 cm⁻¹ (Amide II band) arising from N-H bending and C-N stretching of the amide groups.

-

C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique would be suitable for determining the molecular weight of this compound. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 797.5, as well as adducts with other cations such as sodium [M+Na]⁺ at m/z 819.5 and potassium [M+K]⁺ at m/z 835.6.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would provide structural information. The fragmentation pattern would be complex due to the cyclic nature of the molecule, with cleavage occurring at the amide and ester linkages, leading to a series of fragment ions that could be used to confirm the sequence of the amino and hydroxy acid residues.

Conclusion

This compound is a cyclic depsipeptide with established antifungal properties. This guide has summarized its known chemical and physical characteristics and provided a framework for its experimental investigation. While the detailed spectroscopic and mechanistic data for this compound are not extensively documented in publicly accessible literature, the information and protocols presented here offer a solid foundation for researchers and drug development professionals interested in further exploring this natural product. Future studies focusing on detailed spectroscopic analysis, elucidation of its specific mechanism of action, and quantitative assessment of its antifungal spectrum are warranted to fully understand its therapeutic potential.

References

Unraveling the Assembly Line: A Technical Guide to the Amidomycin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proposed biosynthetic pathway of amidomycin, a cyclic depsipeptide with noteworthy biological activities. In the absence of definitive research on its specific biosynthetic machinery, this document presents a robust hypothetical model based on the well-characterized biosynthesis of valinomycin, a structurally analogous nonribosomal peptide. This guide details the putative enzymatic steps, the genetic organization of the proposed biosynthetic gene cluster, and outlines key experimental protocols for the elucidation and characterization of this pathway. All quantitative data is presented in structured tables for clear comparison, and complex biological processes are visualized through detailed diagrams.

Introduction to this compound

This compound is a cyclic depsipeptide antibiotic first isolated from a Streptomyces species (PRL 1642)[1]. Its structure consists of a 24-membered ring composed of four alternating units of D(-)-valine and D(-)-α-hydroxyisovaleric acid, linked by ester and amide bonds. This unique architecture places it in the same class of compounds as valinomycin, a well-studied potassium ionophore. The structural similarity strongly suggests that this compound is also synthesized by a nonribosomal peptide synthetase (NRPS) multienzyme complex. Understanding the biosynthesis of this compound is crucial for enabling its bioengineering to produce novel analogs with potentially enhanced therapeutic properties.

Proposed Biosynthetic Pathway of this compound

Based on the precedent of valinomycin biosynthesis, the formation of this compound is proposed to be catalyzed by a large, multimodular NRPS enzyme, which we will hypothetically name amiS. This enzyme would act as a protein template, sequentially selecting, activating, and condensing the precursor molecules.

The proposed pathway involves the following key steps:

-

Precursor Supply : The biosynthesis initiates with the provision of the building blocks: L-valine and α-ketoisovalerate.

-

Modification of Precursors : An epimerase (E) domain within the NRPS is proposed to convert L-valine to D-valine. A ketoreductase (KR) domain would reduce α-ketoisovalerate to D-α-hydroxyisovaleric acid.

-

NRPS-mediated Assembly : The core of the biosynthesis is a multi-modular NRPS system. Each module is responsible for the incorporation of one building block into the growing chain. A standard module consists of an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated substrate, and a Condensation (C) domain for peptide or ester bond formation.

-

Chain Elongation and Cyclization : The growing depsipeptide chain is passed from one module to the next. The final step, catalyzed by a Thioesterase (TE) domain, involves the cyclization and release of the mature this compound molecule.

Below is a DOT language script visualizing the proposed this compound biosynthesis pathway.

Caption: Proposed modular organization of the this compound NRPS and the biosynthetic pathway.

Putative this compound Biosynthetic Gene Cluster

The genes encoding the enzymes for this compound biosynthesis are expected to be clustered together in the genome of the producing Streptomyces strain. Based on the valinomycin (vlm) gene cluster, the putative this compound (ami) cluster would likely contain:

-

amiS : A large gene (or set of genes) encoding the multidomain NRPS responsible for the assembly of the depsipeptide.

-

Phosphopantetheinyl transferase (PPTase) : A gene encoding an enzyme required for the post-translational modification of the T domains of the NRPS, rendering them active.

-

Transporter genes : Genes encoding ABC transporters or other efflux pumps to export this compound out of the cell and provide self-resistance.

-

Regulatory genes : Genes controlling the expression of the biosynthetic genes.

Experimental Protocols for Pathway Elucidation

The following experimental protocols are proposed for the identification and characterization of the this compound biosynthetic pathway. These are based on established methods for studying NRPS-mediated natural product biosynthesis.

Identification and Cloning of the Putative ami Gene Cluster

Objective : To identify and isolate the complete biosynthetic gene cluster for this compound from the producing Streptomyces sp.

Methodology :

-

Genomic DNA Isolation : High-quality genomic DNA will be isolated from Streptomyces sp. PRL 1642.

-

Genome Sequencing and Mining : The genome will be sequenced using a combination of long- and short-read technologies (e.g., PacBio and Illumina). The assembled genome will be mined for NRPS-encoding gene clusters using bioinformatics tools like antiSMASH. Candidate clusters will be analyzed for the presence of A domains with predicted specificity for valine.

-

Cosmid/BAC Library Construction and Screening : A cosmid or BAC library of the genomic DNA will be constructed. The library will be screened using probes designed from conserved NRPS domain sequences (e.g., the A domain's core motifs).

-

Gene Cluster Cloning : Positive clones will be sequenced and assembled to obtain the full gene cluster.

Caption: Experimental workflow for the identification and cloning of the this compound gene cluster.

Heterologous Expression and Gene Inactivation

Objective : To confirm the function of the cloned gene cluster in this compound production and to identify the roles of individual genes.

Methodology :

-

Heterologous Host Selection : A genetically tractable and high-yield Streptomyces host, such as S. coelicolor or S. albus, will be used.

-

Expression Vector Construction : The entire putative ami cluster will be cloned into an integrative expression vector.

-

Transformation and Expression : The expression vector will be introduced into the heterologous host. Transformants will be cultivated under permissive conditions to induce gene expression.

-

Metabolite Analysis : Culture extracts will be analyzed by HPLC and LC-MS to detect the production of this compound.

-

Gene Inactivation : Key genes within the cluster (e.g., the core NRPS gene amiS) will be inactivated in the native or heterologous producer using CRISPR-Cas9 or homologous recombination. The resulting mutants will be analyzed for the loss of this compound production.

In Vitro Reconstitution of the Biosynthetic Pathway

Objective : To biochemically characterize the enzymatic activities of the this compound synthetase.

Methodology :

-

Protein Expression and Purification : The large NRPS enzyme(s) will be expressed in a suitable host like E. coli or Streptomyces and purified using affinity chromatography. The cognate PPTase will also be expressed and purified.

-

Enzyme Activation : The apo-NRPS will be converted to its active holo-form by incubation with the PPTase and coenzyme A.

-

In Vitro Assay : The holo-NRPS will be incubated with ATP, Mg²⁺, L-valine, and α-ketoisovalerate. The reaction mixture will be analyzed by HPLC and LC-MS for the production of this compound.

-

Substrate Specificity : The substrate specificity of the A domains can be tested using ATP-[³²P]pyrophosphate exchange assays with various amino and hydroxy acids.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be expected from the successful elucidation of the this compound biosynthesis pathway, based on data from valinomycin studies.

Table 1: this compound Production in Wild-Type and Engineered Strains

| Strain | Genotype | Production Titer (mg/L) |

| Streptomyces sp. PRL 1642 | Wild-Type | 15 ± 2 |

| S. coelicolor / pAMI100 | Heterologous host with ami cluster | 8 ± 1.5 |

| Streptomyces sp. PRL 1642 ΔamiS | NRPS knockout mutant | Not Detected |

| S. coelicolor | Negative Control | Not Detected |

Table 2: Kinetic Parameters of a Putative AmiS Adenylation Domain

| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| L-Valine | 150 | 25 | 2.8 x 10³ |

| L-Leucine | 800 | 5 | 1.0 x 10² |

| L-Isoleucine | 650 | 8 | 2.1 x 10² |

| D-Valine | > 5000 | < 1 | - |

Conclusion

While the definitive biosynthetic pathway of this compound remains to be experimentally elucidated, the principles of nonribosomal peptide synthesis, particularly as exemplified by the valinomycin pathway, provide a strong framework for a hypothetical model. The experimental strategies outlined in this guide offer a clear roadmap for researchers to uncover the genetic and biochemical basis of this compound production. Such knowledge will be instrumental for future synthetic biology efforts aimed at engineering the biosynthesis of this and other cyclic depsipeptides to generate novel compounds with improved therapeutic potential. The elucidation of the this compound pathway will not only fill a knowledge gap in natural product biosynthesis but also expand the molecular toolbox for the rational design of new pharmaceuticals.

References

The Biological Activity Spectrum of Amidomycin: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of Amidomycin. Therefore, this technical guide provides a comprehensive overview of the biological activity spectrum of valinomycin-type cyclodepsipeptides, using the extensively studied and structurally related compound, valinomycin, as a representative model. The data and mechanisms described herein are intended to provide a strong indication of the potential activities of this compound.

Executive Summary

This compound belongs to the valinomycin-type class of cyclodepsipeptides, a group of natural products produced by Streptomyces species. These compounds are characterized by their ionophoric nature, specifically their high affinity for potassium ions. This fundamental property underpins their broad and potent biological activity. This guide summarizes the known antimicrobial, antiviral, and cytotoxic properties of this class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action, including their impact on cellular signaling pathways.

Core Mechanism of Action: Potassium Ionophore

The primary mechanism of action for valinomycin-type cyclodepsipeptides is their function as highly selective potassium (K+) ionophores. These molecules can encapsulate K+ ions, shielding their charge and enabling their transport across lipid membranes, such as the cell membrane and mitochondrial inner membrane, down the electrochemical gradient.[1][2][3] This disruption of the cellular K+ homeostasis leads to a cascade of downstream effects, ultimately resulting in cell death.

Antimicrobial Activity

Valinomycin-type cyclodepsipeptides exhibit significant activity against a range of microorganisms, including fungi and Gram-positive bacteria. Their efficacy is often influenced by the pH and potassium ion concentration of the growth medium.[4][5]

Antifungal Activity

These compounds have demonstrated potent activity against various fungal pathogens.

Table 1: Antifungal Activity of Valinomycin-Type Cyclodepsipeptides

| Fungal Species | MIC/EC50 (µg/mL) | Reference |

| Candida albicans | 0.39–0.78 (µ g/disk ) | [4] |

| Cryptococcus neoformans | 50–100 (µ g/disk ) | [4] |

| Botrytis cinerea | MIC: 4, EC50: 5.2 | [4][6] |

| Magnaporthe grisea | MIC: 4, EC50: 4.3 | [4] |

| Phytophthora capsici | IC50: 15.9 | [4] |

| Sclerotinia sclerotiorum | EC50: 0.056, EC95: 0.121 | [7][8] |

| Rhizoctonia solani | EC50: 1.154 | [8] |

| Mucor hiemalis | MIC: 0.78 | [9][10] |

| Ruegeria glutinis | MIC: 6.25 | [9][10] |

Antibacterial Activity

The antibacterial spectrum is primarily limited to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria provides a barrier to the ionophore.[4]

Table 2: Antibacterial Activity of Valinomycin-Type Cyclodepsipeptides

| Bacterial Species | MIC (µg/mL) | Conditions | Reference |

| Streptococcus pyogenes | 0.02 | Low K+ medium (3 mM) | [4] |

| Streptococcus pyogenes | 1 | High K+ medium (35 mM) | [4] |

| Staphylococcus aureus | Active (pH dependent) | Alkaline pH | [5] |

| Listeria monocytogenes | Active (pH dependent) | Alkaline pH | [5] |

| Bacillus subtilis | Active (pH dependent) | Alkaline pH | [5] |

| Bacillus subtilis | 25 (µ g/disk ) | [11] | |

| Escherichia coli | 25 (µ g/disk ) | [11] |

Antiviral Activity

Valinomycin has demonstrated broad-spectrum antiviral activity against a variety of enveloped and non-enveloped viruses. The proposed mechanism involves the disruption of the cellular potassium ion gradient, which is essential for various stages of the viral life cycle, including entry, replication, and egress.[4][12]

Table 3: Antiviral Activity of Valinomycin

| Virus | Cell Line | IC50/EC50 | Reference |

| SARS-CoV | Vero E6 | EC50: 0.85 µM | [7][12] |

| MERS-CoV | Vero E6 | IC50: 84 nM | [4] |

| MERS-CoV | Vero E6 | EC50: 6.07 µM | [4] |

| MERS-CoV | Vero E6 | IC50: 5 nM | [4] |

| HCoV-229E | IC50: 67 nM | [4] | |

| Zika Virus | IC50: 78 nM | [4] | |

| Vesicular Stomatitis Virus (VSV) | Vero | 90% titer reduction at 10 µM | [4] |

| Hepatitis C Virus (HCV) | Huh7.5 | Potent Activity | [13] |

Cytotoxic Activity

The potent ionophoric nature of valinomycin-type cyclodepsipeptides leads to significant cytotoxicity against a broad range of cancer cell lines. The primary mechanism is the induction of apoptosis through the disruption of mitochondrial function.

Table 4: Cytotoxic Activity of Valinomycin-Type Cyclodepsipeptides

| Cell Line | Cancer Type | IC50/GI50 | Reference |

| OVCAR-3 | Ovary | 0.19 - 1.9 ng/mL | [14] |

| NCI-H460 | Lung | 0.19 - 1.9 ng/mL | [14] |

| A-498 | Renal | 0.19 - 1.9 ng/mL | [14] |

| U87-MG | Glioma | 0.1 - 1.4 µM | [15] |

| U251 | Glioma | 0.1 - 1.4 µM | [15] |

| MDA-MB-231 | Breast | IC50: 18.26 µM | [16][17] |

| SW480 | Colon | IC50: 13.42 µM | [16][17] |

Mechanism of Cytotoxicity: Induction of Apoptosis via Mitochondrial Pathway

The cytotoxic effects of valinomycin-type cyclodepsipeptides are primarily mediated through the intrinsic pathway of apoptosis, initiated by the disruption of mitochondrial function.

The influx of K+ into the mitochondrial matrix, facilitated by the ionophore, leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[18][19][20] This depolarization results in mitochondrial swelling, the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptosis.[21][22][23]

Experimental Protocols

The following are generalized protocols for assessing the biological activities of valinomycin-type cyclodepsipeptides. Specific parameters may need to be optimized for this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

-

Inoculum Preparation: A yeast suspension is prepared in sterile saline from a 24-hour culture on Sabouraud Dextrose Agar. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Drug Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640 medium.

-

Inoculation: The adjusted inoculum is diluted in RPMI-1640 medium and added to each well of a 96-well microtiter plate containing the drug dilutions.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

This compound, as a member of the valinomycin-type cyclodepsipeptides, is predicted to exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial (against Gram-positive bacteria), antiviral, and cytotoxic effects. These activities are fundamentally linked to its ability to function as a potassium ionophore, leading to the disruption of cellular ion homeostasis and the induction of apoptosis via the mitochondrial pathway. Further specific studies on this compound are required to definitively characterize its biological profile and therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Analysis of Antimicrobial Activities of Valinomycin and Cereulide, the Bacillus cereus Emetic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of valinomycin, a peptide antibiotic produced by Streptomyces sp. Strain M10 antagonistic to Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Efficient production of valinomycin by the soil bacterium, Streptomyces sp. ZJUT-IFE-354 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Valinomycin as a potential antiviral agent against coronaviruses: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiproliferative cyclodepsipeptides from the marine actinomycete Streptomyces sp. P11-23B downregulating the tumor metabolic enzymes of glycolysis, glutaminolysis, and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Genome Mining and Metabolic Profiling Reveal Cytotoxic Cyclodipeptides in Streptomyces hygrospinosus var. Beijingensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Valinomycin induces apoptosis of ascites hepatoma cells (AH-130) in relation to mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenotypic changes in mitochondrial membrane potential (Delta psi(m)) during valinomycin-induced depolarisation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Valinomycin-induced apoptosis of human NK cells is predominantly caspase independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Antifungal Mechanism of Action of Amidomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction to Amidomycin

This compound is an antibiotic produced by a species of Streptomyces.[1][2] It is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[3] Structurally, this compound is composed of alternating units of D(-)-valine and D(-)-α-hydroxyisovaleric acid.[3] Early studies demonstrated its selective antifungal activity, particularly against yeasts such as Candida albicans, and various filamentous fungi, while showing no inhibitory effect on bacteria.[1][2]

Core Antifungal Mechanism: A Hypothesis Based on Structural Analogy

While direct and detailed experimental evidence for the antifungal mechanism of this compound is limited, its close structural resemblance to valinomycin provides a strong basis for a proposed mechanism of action. Valinomycin is a well-understood potassium-selective ionophore that disrupts the electrochemical gradients across biological membranes.[4][5][6]

Disruption of Fungal Cell Membrane Integrity

The proposed primary mechanism of action for this compound is the disruption of the fungal cell membrane's integrity through the formation of ion channels or by acting as an ion carrier (ionophore). This action is analogous to that of valinomycin.[4][5][6]

Signaling Pathway: Disruption of Ion Homeostasis

The following diagram illustrates the proposed mechanism by which this compound, acting as an ionophore, disrupts the essential ion gradients across the fungal plasma membrane, leading to cell death.

Caption: Proposed ionophoretic action of this compound leading to fungal cell death.

This disruption of the potassium ion gradient would dissipate the membrane potential, which is crucial for numerous cellular processes, including nutrient uptake, pH homeostasis, and signaling. The loss of this potential would ultimately be lethal to the fungal cell.[1][2]

Quantitative Data on Antifungal Activity

The available literature from the initial discovery of this compound provides some early quantitative data on its antifungal activity. It is important to note that these values were determined using methods from the 1950s and may not be directly comparable to modern standardized antifungal susceptibility testing.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans ATCC 10231 | 0.6 µg/mL | [1] |

Note: The original publication defined the activity in "units", with 1 unit being the amount required to inhibit C. albicans at 0.6 µg/mL.[1]

Experimental Protocols

Detailed, modern experimental protocols for investigating the antifungal mechanism of this compound are not available in the literature. The following are generalized methodologies that would be employed today to elucidate its mechanism, based on the hypothesized mode of action.

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts, would be used.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Membrane Permeability Assays

To test the hypothesis that this compound disrupts membrane integrity, assays using fluorescent dyes that are excluded by intact membranes would be employed.

-

Propidium Iodide (PI) Staining: Fungal cells would be treated with varying concentrations of this compound. At different time points, cells would be stained with PI and analyzed by flow cytometry or fluorescence microscopy. An increase in PI fluorescence inside the cells would indicate membrane damage.

-

DiSC3(5) Assay for Membrane Potential: This fluorescent probe accumulates in polarized membranes. A decrease in fluorescence upon addition of this compound would indicate membrane depolarization.

Conclusion and Future Directions

The existing evidence strongly suggests that this compound is a cyclic depsipeptide with selective antifungal activity, likely functioning as a potassium ionophore to disrupt the fungal cell membrane. However, there is a significant gap in the scientific literature regarding a detailed, modern understanding of its mechanism of action.

For drug development professionals, this compound and related cyclic depsipeptides represent a potentially interesting, though underexplored, class of antifungal agents. Future research should focus on:

-

Re-isolation and Modern Structural Confirmation: Verifying the structure of this compound using modern analytical techniques.

-

In-depth Mechanistic Studies: Utilizing contemporary biophysical and cell biology methods to definitively confirm its ionophoretic activity and molecular target.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal potency and reduce potential toxicity.

-

In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of fungal infections.

The development of new antifungal agents with novel mechanisms of action is a critical area of research, and a renewed investigation into natural products like this compound could yield valuable lead compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Skyllamycins D and E, Non-Ribosomal Cyclic Depsipeptides from Lichen-Sourced Streptomyces anulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action and synergistic effect of valinomycin and cereulide with amphotericin B against Candida albicans and Cryptococcus albidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21 - PMC [pmc.ncbi.nlm.nih.gov]

Amidomycin: A Technical Guide to Its Potential as an Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidomycin, a cyclodepsipeptide antibiotic produced by Streptomyces species, presents a compelling case for investigation as a potential ionophore. Its structural analogy to valinomycin, a well-characterized potassium ionophore, strongly suggests a similar mechanism of action involving the selective transport of cations across biological membranes. This technical guide provides a comprehensive overview of this compound's known properties and outlines a detailed roadmap for the experimental validation of its ionophoric capabilities. The methodologies described herein are intended to equip researchers with the necessary protocols to thoroughly characterize this compound's ion selectivity, transport kinetics, and its effects on membrane potential, thereby paving the way for its potential development as a novel therapeutic or research tool.

Introduction to this compound

This compound is a 24-membered cyclic depsipeptide with the chemical formula C₄₀H₆₈N₄O₁₂.[1][] It is composed of four molecules each of D(-)-valine and D(-)-α-hydroxyisovaleric acid, linked by alternating ester and amide bonds.[][3] First isolated from a Streptomyces species, it exhibits activity primarily against yeasts.[3]

The defining characteristic that points to this compound's potential as an ionophore is its striking structural similarity to valinomycin. Valinomycin is a well-established and highly selective potassium (K⁺) ionophore that facilitates the transport of K⁺ ions across lipid bilayers.[3] This structural parallel, coupled with this compound's lipophilic nature evidenced by its solubility in organic solvents and insolubility in water, provides a strong theoretical foundation for its function as an ion carrier.[] Ionophores are lipid-soluble molecules that can bind to ions and transport them across hydrophobic membranes, a property crucial for their biological effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₈N₄O₁₂ | [1][] |

| Molecular Weight | 797.0 g/mol | [1] |

| Appearance | Needles from dilute ethanol or petroleum ether | [] |

| Melting Point | 192°C | [] |

| Optical Rotation | [a]D26 +19.2° (c = 1.2 in ethanol) | [] |

| Solubility | Practically insoluble in water; readily soluble in most organic solvents | [] |

Postulated Mechanism of Action as an Ionophore

Based on its structural similarity to valinomycin, this compound is hypothesized to function as a carrier-type ionophore. This mechanism involves the following steps:

-

Complexation: The this compound molecule, with its polar interior and nonpolar exterior, is thought to encapsulate a specific cation, likely an alkali metal ion, shedding the ion's hydration shell.

-

Translocation: The resulting lipophilic complex then diffuses across the lipid bilayer of a cell membrane.

-

Decomplexation: On the other side of the membrane, the cation is released into the aqueous environment, and the free this compound molecule can then shuttle back across the membrane to repeat the process.

This transport of ions down their electrochemical gradient can disrupt the ionic homeostasis of the cell, leading to various biological effects, including its observed antifungal activity.

Experimental Protocols for Characterizing Ionophore Activity

The following section details established experimental protocols that can be employed to investigate and quantify the potential ionophoric properties of this compound.

Liposome-Based Assays

Liposomes, or artificial vesicles, provide a simple and controlled model system to study the transport of ions across a lipid bilayer.

This assay qualitatively assesses the ability of an ionophore to transport ions into a liposome, leading to osmotic swelling.

Methodology:

-

Liposome Preparation: Prepare unilamellar liposomes by the extrusion or sonication method using a lipid such as egg phosphatidylcholine. The liposomes should be formed in a solution containing a high concentration of a non-transportable solute (e.g., sorbitol).

-

Assay Setup: Suspend the prepared liposomes in an iso-osmotic solution of a salt containing the cation of interest (e.g., KCl).

-

Initiation of Transport: Add a solution of this compound (dissolved in a suitable solvent like ethanol or DMSO) to the liposome suspension.

-

Measurement: Monitor the change in optical density (absorbance) of the liposome suspension at a wavelength of 400-500 nm over time using a spectrophotometer.

-

Interpretation: An increase in the swelling of the liposomes, observed as a decrease in optical density, indicates the influx of the cation and accompanying anion (or counter-transport of another ion) facilitated by this compound.

This quantitative method utilizes ion-sensitive fluorescent dyes encapsulated within liposomes to directly measure ion transport.

Methodology:

-

Liposome Preparation with Entrapped Dye: Prepare liposomes as described above, but include a cation-sensitive fluorescent dye (e.g., a potassium-sensitive dye like PBFI, or a pH-sensitive dye if studying H⁺ counter-transport) in the initial buffer. Remove any unencapsulated dye by gel filtration.

-

Assay Setup: Resuspend the dye-loaded liposomes in a buffer with a specific external cation concentration.

-

Initiation of Transport: Add this compound to the liposome suspension.

-

Measurement: Monitor the change in fluorescence intensity over time using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis: The rate of change in fluorescence corresponds to the rate of ion influx or efflux. By varying the type and concentration of the external cation, the ion selectivity and transport kinetics of this compound can be determined.

Planar Lipid Bilayer (BLM) Measurements

The BLM technique allows for the direct electrical measurement of ion transport across a single, well-defined lipid bilayer.

Methodology:

-

BLM Formation: A lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) is "painted" across a small aperture (typically 50-250 µm in diameter) in a hydrophobic septum separating two aqueous compartments (cis and trans).

-

Incorporation of this compound: this compound is added to one or both of the aqueous compartments.

-

Electrical Measurement: Two electrodes are placed in the cis and trans compartments to apply a voltage across the BLM and measure the resulting current using a patch-clamp amplifier.

-

Data Acquisition and Analysis:

-

Conductance Measurements: By applying a range of voltages and measuring the current, the conductance of the membrane in the presence of this compound can be calculated. This provides a measure of the total ion flow.

-

Ion Selectivity: By establishing a salt gradient across the BLM (e.g., 1 M KCl in the cis compartment and 0.1 M KCl in the trans compartment), the reversal potential (the voltage at which there is no net current) can be measured. The reversal potential is used to calculate the permeability ratio of different cations using the Goldman-Hodgkin-Katz equation.

-

Cell-Based Assays

The effect of this compound on the membrane potential of living cells (e.g., yeast or mammalian cells) can be monitored using voltage-sensitive fluorescent dyes.

Methodology:

-

Cell Culture and Dye Loading: Culture the cells of interest and load them with a membrane potential-sensitive fluorescent dye (e.g., DiBAC₄(3) for depolarization or TMRE/TMRM for mitochondrial membrane potential).[3][4]

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer.

-

Treatment with this compound: Add this compound to the cell culture.

-

Fluorescence Monitoring: Record the change in fluorescence intensity over time.

-

Interpretation: An increase or decrease in fluorescence (depending on the dye used) will indicate depolarization or hyperpolarization of the cell or mitochondrial membrane, respectively.

For a more detailed analysis of this compound's effects on whole-cell currents, the patch-clamp technique can be employed.[5][6]

Methodology:

-

Cell Preparation: Isolate single cells suitable for patch-clamping.

-

Gigaseal Formation: Form a high-resistance seal between a glass micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

-

Current/Voltage Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and record the currents that flow across the membrane. In current-clamp mode, inject a known current and measure the change in membrane potential.

-

Application of this compound: Perfuse the cell with a solution containing this compound and record the changes in membrane currents or potential. This can reveal if this compound induces a specific ionic conductance.

Expected Quantitative Data and Presentation

The experiments outlined above will generate quantitative data that can be summarized in tables for clear comparison and analysis.

Table 1: Ion Selectivity of this compound (from BLM Measurements)

| Cation (X⁺) | Reversal Potential (mV) | Permeability Ratio (Pₓ/Pₖ) |

| K⁺ | (Reference) | 1.0 |

| Na⁺ | (Measured Value) | (Calculated Value) |

| Rb⁺ | (Measured Value) | (Calculated Value) |

| Cs⁺ | (Measured Value) | (Calculated Value) |

| Li⁺ | (Measured Value) | (Calculated Value) |

Table 2: this compound-Induced Change in Membrane Potential (from Fluorescent Probe Assay)

| Cell Type | This compound Conc. (µM) | Change in Fluorescence (%) | Inferred Effect |

| Yeast (S. cerevisiae) | 1 | (Measured Value) | (Depolarization/Hyperpolarization) |

| Yeast (S. cerevisiae) | 10 | (Measured Value) | (Depolarization/Hyperpolarization) |

| Mammalian (e.g., HEK293) | 1 | (Measured Value) | (Depolarization/Hyperpolarization) |

| Mammalian (e.g., HEK293) | 10 | (Measured Value) | (Depolarization/Hyperpolarization) |

Conclusion

While direct experimental evidence for the ionophoric activity of this compound is currently lacking in the public domain, its structural characteristics present a compelling argument for its function as a cation carrier, likely with a preference for potassium ions. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate and quantify the ionophore properties of this compound. Such studies are crucial for elucidating its mechanism of action and for exploring its potential applications in drug development and as a tool for cell biology research. The characterization of this compound as an ionophore could open new avenues for the development of novel antifungal agents or other therapeutics that target ion homeostasis.

References

- 1. Improved fluorescent probes for the measurement of rapid changes in membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 膜電位インジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 6. Patch clamp - Wikipedia [en.wikipedia.org]

Understanding the Molecular Targets of Amidomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the molecular targets of Amidomycin is limited in publicly available scientific literature. This guide provides an in-depth analysis of its inferred molecular targets and mechanism of action based on its close structural similarity to the well-characterized antibiotic, Valinomycin. The experimental protocols and quantitative data presented are based on established methods for characterizing Valinomycin and similar ionophores and should be considered as the basis for the experimental validation of this compound's activity.

Executive Summary

This compound is a cyclic depsipeptide antibiotic produced by a species of Streptomyces. Its chemical structure, a 24-membered ring composed of alternating D-valine and D-α-hydroxyisovaleric acid residues, is strikingly similar to that of Valinomycin, a potent and highly selective potassium ionophore.[1] This structural analogy strongly suggests that this compound's primary molecular target is the lipid bilayer of cell membranes, and its mechanism of action is the facilitation of potassium ion (K+) transport across these membranes, thereby disrupting the crucial electrochemical gradients necessary for cellular function. This guide will explore this inferred mechanism, present relevant quantitative data from its structural analog, detail the experimental protocols required to validate these properties for this compound, and illustrate the downstream cellular consequences.

Inferred Molecular Target and Mechanism of Action

The primary molecular target of this compound is inferred to be the cell membrane . Unlike drugs that bind to specific protein receptors, this compound is believed to function as a potassium ionophore , a lipid-soluble molecule that binds to potassium ions and transports them across the lipid bilayer.

The proposed mechanism of action involves the following steps:

-

This compound, with its lipophilic exterior, partitions into the cell membrane.

-

The polar interior of the this compound molecule chelates a potassium ion from the aqueous environment.

-

The this compound-K+ complex, now with a hydrophobic exterior, diffuses across the lipid bilayer.

-

On the other side of the membrane, the potassium ion is released into the aqueous environment.

-

The uncomplexed this compound molecule then diffuses back across the membrane to repeat the cycle.

This process dissipates the potassium ion gradient across the cell membrane, leading to hyperpolarization of the membrane and disruption of cellular processes that are dependent on this gradient, such as nutrient transport, maintenance of membrane potential, and signal transduction.

Quantitative Data (Based on the Activity of Valinomycin)

The following table summarizes key quantitative parameters that are characteristic of potassium ionophores like Valinomycin and are predicted to be similar for this compound. These values would need to be experimentally determined for this compound.

| Parameter | Typical Value (for Valinomycin) | Significance |

| Ion Selectivity (K+ vs. Na+) | ~10,000 : 1 | High selectivity for potassium over sodium is a hallmark of this class of ionophores and is crucial for its specific biological effects.[1] |

| Stability Constant (log K) for K+ | ~4.9 - 6.3 in various solvents | Indicates the high affinity of the ionophore for potassium ions. |

| EC50 for Inhibition of Viral Replication (SARS-CoV) | 0.85 µM (for Valinomycin) | Demonstrates the potent biological activity resulting from its ionophore function.[2] |

| Half-maximal Growth Inhibition (GI50) against Human Tumor Cells | 0.19 to 1.9 ng/mL (for Valinomycin) | Highlights the potential anti-cancer applications stemming from its ability to induce apoptosis.[3] |

Experimental Protocols for Characterization

To experimentally validate the inferred molecular targets and mechanism of action of this compound, the following key experiments should be performed.

Black Lipid Membrane (BLM) Electrophysiology

This technique is used to measure the ion conductance across an artificial lipid bilayer and to determine the ion selectivity of the ionophore.

Objective: To measure the single-channel conductance and ion selectivity of this compound.

Methodology:

-

BLM Formation: A lipid bilayer is formed across a small aperture (50-250 µm) in a hydrophobic partition separating two aqueous compartments (cis and trans).[4] The formation of the bilayer can be monitored by measuring the increase in membrane capacitance.

-

Ionophore Incorporation: this compound is added to the cis compartment. The incorporation of this compound molecules into the bilayer will result in a step-wise increase in the transmembrane current.

-

Current Measurement: A voltage is clamped across the membrane, and the resulting ionic current is measured using sensitive amplifiers. The single-channel current (i) can be used to calculate the single-channel conductance (γ) using the formula γ = i/V, where V is the applied voltage.

-

Ion Selectivity: By establishing a salt gradient across the bilayer (e.g., 100 mM KCl in the cis compartment and 10 mM KCl in the trans compartment), the reversal potential (the voltage at which there is no net ion flow) can be measured. The ion selectivity can be calculated using the Nernst equation. By comparing the reversal potentials for different ions (e.g., K+ vs. Na+), the selectivity ratio can be determined.

Patch-Clamp Technique

The patch-clamp technique allows for the measurement of ion currents across the membrane of a single cell, providing insights into how the ionophore affects the cell's membrane potential and overall ion homeostasis.

Objective: To determine the effect of this compound on whole-cell currents and membrane potential.

Methodology:

-

Cell Preparation: A suitable cell line (e.g., a yeast strain or a mammalian cell line) is cultured on a coverslip.

-

Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane.[5]

-

Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing for electrical access to the entire cell.

-

Current and Voltage Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane are recorded before and after the application of this compound. In current-clamp mode, the membrane potential is recorded to observe any changes induced by this compound.

Fluorescent Ion Indicator Assays

These assays use fluorescent dyes that are sensitive to specific ion concentrations to visualize and quantify changes in intracellular ion levels.

Objective: To measure the change in intracellular potassium concentration induced by this compound.

Methodology:

-

Cell Loading: The cells are incubated with a membrane-permeant fluorescent potassium indicator dye (e.g., IPG-1 AM).[6] Intracellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cell.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microscope or a plate reader.

-

This compound Treatment: this compound is added to the cell culture medium.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of the surrogate ion (like Thallium, Tl+) or a change in intracellular K+ concentration, depending on the specific assay kit used.[7][8]

-

Quantification: The change in fluorescence can be calibrated to correspond to a specific change in intracellular potassium concentration.

Visualizations

Inferred Mechanism of Action of this compound

Caption: Inferred mechanism of K+ transport by this compound.

Experimental Workflow for Ionophore Characterization

Caption: Workflow for validating this compound's ionophore activity.

Signaling Pathway of Ionophore-Induced Apoptosis

Caption: Inferred signaling cascade leading to apoptosis.

Conclusion

Based on its structural similarity to Valinomycin, this compound is strongly predicted to function as a selective potassium ionophore. Its molecular target is the cell membrane, and its mechanism of action involves the disruption of the potassium ion gradient, which leads to a cascade of cellular events, including membrane depolarization and ultimately apoptosis. While this guide provides a comprehensive technical overview of this inferred mechanism and the experimental approaches required for its validation, it is crucial for future research to perform these direct experimental studies on this compound to confirm its molecular targets and mechanism of action definitively. Such studies will be vital for the potential development of this compound as a therapeutic agent.

References

- 1. Valinomycin - Wikipedia [en.wikipedia.org]

- 2. Valinomycin | Cell Signaling Technology [cellsignal.com]

- 3. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. FLIPR Potassium Assay Kit | Molecular Devices [moleculardevices.com]

- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]

Amidomycin: An In-Depth Technical Guide on its In Vitro Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidomycin is a cyclic depsipeptide antibiotic produced by a Streptomyces species, first reported in the 1950s.[1][2] It is composed of four moles each of D-(-)-valine and D-(-)-α-hydroxyisovaleric acid, linked alternately by ester and amide bonds to form a 24-membered ring.[1][3] Historical research indicates its primary activity is against yeasts, with some inhibitory effects on filamentous fungi.[1][2] Notably, it has been shown to be lethal to Candida albicans at certain concentrations.[2] More recent, albeit limited, research has explored synthetic analogs of this compound, confirming its antifungal potential.[4] This document synthesizes the available public data on the in vitro antifungal activity of this compound, presenting the known quantitative data, outlining experimental methodologies where available, and providing visualizations of its structure and relevant experimental workflows. It must be noted that comprehensive, modern studies on this compound's antifungal properties are scarce, and much of the available data is from older research which may not conform to current standards.

Chemical Structure

This compound is a neutral, optically active compound with the molecular formula C40H68N4O12.[1][5]

Caption: 2D representation of the cyclic depsipeptide structure of this compound.

Quantitative Data on Antifungal Activity

Table 1: Minimum Inhibitory Concentration (MIC) of an N-methylated this compound Analog [4]

| Fungal Species | MIC (mg/L) |

| Aspergillus fumigatus | 50 |

| Aspergillus niger | 100 |

| Candida albicans | 100 |

Note: The data above pertains to an N-methylated analog, and not to this compound itself. The activity of the parent compound may differ.

Experimental Protocols

Detailed, contemporary experimental protocols for determining the antifungal activity of this compound are not described in the available literature. The original studies from the 1950s utilized agar suspension methods which are not standard today.[2] The more recent study on the N-methylated analog does not provide a detailed protocol but mentions the determination of the Minimum Inhibitory Concentration (MIC).[4] For the benefit of researchers, a general workflow for a modern broth microdilution antifungal susceptibility test, based on CLSI (Clinical and Laboratory Standards Institute) guidelines, is provided below.

General Protocol for Broth Microdilution MIC Assay

This protocol is a generalized representation and not one specifically used for this compound in the cited literature.

-

Fungal Isolate Preparation: The fungal isolate is subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is then prepared in sterile saline or water and adjusted to a specific turbidity, typically a 0.5 McFarland standard.[6]

-

Inoculum Preparation: The standardized fungal suspension is further diluted in a suitable broth medium, such as RPMI-1640, to achieve the final desired inoculum concentration.[7]

-

Drug Dilution: The antifungal agent (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without the fungus) are included.

-

Incubation: The inoculated plate is incubated at a controlled temperature (e.g., 35°C) for a specified period, typically 24 to 48 hours for yeasts.[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The mechanism of action of this compound has not been elucidated in the reviewed literature. There is no information available regarding the specific signaling pathways in fungal cells that are affected by this antibiotic. Research would be required to identify its molecular target and downstream effects.

Conclusion

This compound is an antibiotic with historically demonstrated anti-yeast and antifungal properties. However, a significant gap exists in the scientific literature regarding its in vitro activity as determined by modern, standardized methods. The limited recent data on a synthetic analog suggests that the core structure of this compound may hold promise as an antifungal scaffold. To fully assess its potential, further research is necessary to:

-

Determine its MIC and MFC values against a broad panel of clinically relevant fungi using current CLSI standards.

-

Elucidate its mechanism of action and identify the specific cellular pathways it affects.

-

Evaluate its spectrum of activity, potency, and potential for synergistic interactions with other antifungal agents.

This technical guide provides a summary of the currently available, albeit limited, information on the in vitro antifungal activity of this compound, highlighting the need for renewed investigation into this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C40H68N4O12 | CID 12306033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of aminocandin and caspofungin against Candida glabrata including isolates with reduced caspofungin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute structure of amidinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Amidomycin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amidomycin, a cyclic depsipeptide with a characteristic amidine moiety, has garnered significant interest in the scientific community due to its potential as a lead compound in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs, detailing experimental protocols, presenting key quantitative data, and illustrating relevant biological pathways and synthetic workflows.

Core Structure and Rationale for Analog Synthesis

This compound is a cyclic heptapeptide containing a unique amidine functional group. The modification of its structure through the synthesis of analogs offers a promising strategy to enhance its therapeutic properties, such as antimicrobial and anticancer activities, while potentially reducing toxicity and improving pharmacokinetic profiles. Key areas for modification include the peptide backbone, the fatty acid side chain, and the amidine group itself.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically involves a combination of solution-phase and solid-phase peptide synthesis techniques. The general workflow encompasses the synthesis of linear peptide precursors followed by macrocyclization.

General Synthetic Workflow

A generalized workflow for the synthesis of novel this compound analogs can be conceptualized as a multi-step process involving the preparation of protected amino acid building blocks, sequential coupling to form a linear peptide, and a final cyclization step to yield the macrocyclic structure.

Experimental Protocols

This protocol outlines the solution-phase synthesis of an N-methylated analog of this compound.

Materials:

-

L-phenylalanine methyl ester hydrochloride

-

Potassium carbonate (K2CO3)

-

N-phthaloyl-L-threonine

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methyl iodide

-

Sodium hydride (NaH)

-

Lithium hydroxide (LiOH)

-

Standard solvents for extraction and purification (e.g., ether, ethyl acetate, hexane)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Preparation of L-phenylalanine methyl ester: A solution of L-phenylalanine methyl ester hydrochloride (25 mmol) in water is treated with a solution of K2CO3 (36 mmol) in water. The mixture is extracted with ether. The combined ether extracts are dried over MgSO4 and the solvent is removed under reduced pressure to yield the free base of L-phenylalanine methyl ester.[1]

-

Dipeptide Coupling: The residue from the previous step (approx. 20 mmol) is added to a solution of N-phthaloyl-L-threonine (10 mmol) in DCM, followed by the addition of DCC (10 mmol). The reaction mixture is stirred for several hours at room temperature. The precipitated N,N'-dicyclohexylurea is removed by filtration. The filtrate is washed successively with dilute HCl, saturated NaHCO3, and brine, then dried over MgSO4 and evaporated to dryness.

-

N-methylation: The protected dipeptide is dissolved in a suitable solvent (e.g., THF) and treated with NaH followed by methyl iodide to introduce the methyl group on the amide nitrogen.

-